molecular formula C5H13O3P B14736706 Ethyl ethyl(hydroxymethyl)phosphinate CAS No. 5856-95-1

Ethyl ethyl(hydroxymethyl)phosphinate

Cat. No.: B14736706
CAS No.: 5856-95-1
M. Wt: 152.13 g/mol
InChI Key: GHWUPMORVBIQSL-UHFFFAOYSA-N
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Description

Ethyl ethyl(hydroxymethyl)phosphinate is a chemical compound of interest in scientific research, particularly in the fields of polymer science and materials engineering. Phosphorus-containing compounds like this one are frequently studied for their potential as flame retardants. They can act in both the condensed and gas phases during thermal decomposition, promoting char formation on polymer surfaces and releasing non-flammable gases that dilute combustible vapors . The specific structure of this phosphinate may also make it a valuable intermediate or building block in organic synthesis and the development of new materials. Researchers can utilize this compound to explore its properties and mechanisms of action in various experimental formulations. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5856-95-1

Molecular Formula

C5H13O3P

Molecular Weight

152.13 g/mol

IUPAC Name

[ethoxy(ethyl)phosphoryl]methanol

InChI

InChI=1S/C5H13O3P/c1-3-8-9(7,4-2)5-6/h6H,3-5H2,1-2H3

InChI Key

GHWUPMORVBIQSL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)CO

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations of Ethyl Ethyl Hydroxymethyl Phosphinate Transformations

Hydrolysis Mechanisms of Ethyl Phosphinates

The hydrolysis of phosphinate esters, including ethyl ethyl(hydroxymethyl)phosphinate, can proceed through different pathways depending on the reaction conditions, particularly the pH. Both acid-catalyzed and base-catalyzed mechanisms have been extensively studied, revealing the influence of electronic and steric factors on the reaction rates.

Acid-Catalyzed Hydrolysis Pathways (Aac2, Aal2, Aal1)

Under acidic conditions, the hydrolysis of ethyl phosphinates can occur via three primary mechanisms: Aac2, Aal2, and Aal1. The operative pathway is largely determined by the structure of the ester, particularly the nature of the alcohol moiety.

Aac2 (Acid-catalyzed, acyl-oxygen cleavage, bimolecular): This is a common mechanism for the hydrolysis of esters with primary or secondary alcohol groups. The reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center in a rate-determining step. This is followed by the departure of the protonated alcohol.

Aal2 (Acid-catalyzed, alkyl-oxygen cleavage, bimolecular): This pathway involves the protonation of the ester oxygen, followed by a bimolecular nucleophilic attack by water on the α-carbon of the alkyl group. This mechanism is less common for phosphinates.

Aal1 (Acid-catalyzed, alkyl-oxygen cleavage, unimolecular): This mechanism is favored for esters with bulky alkyl groups that can form stable carbocations, such as tertiary alkyl or benzyl (B1604629) groups. The reaction proceeds through the protonation of the ester oxygen, followed by the unimolecular cleavage of the carbon-oxygen bond to form a carbocation and the phosphinic acid. The carbocation is then captured by water. Studies on the acid-catalyzed hydrolysis of methyl dialkylphosphinates have provided evidence supporting an A2 mechanism (which encompasses Aac2) for these esters, as indicated by various kinetic parameters. researchgate.net For benzyl esters, a unimolecular A-1 mechanism (Aal1) is suggested. researchgate.net

The choice between these pathways is influenced by factors such as the stability of the potential carbocation formed from the alcohol moiety and the steric hindrance around the phosphorus center.

Base-Catalyzed Hydrolysis Kinetics and Steric Effects

In alkaline media, the hydrolysis of ethyl phosphinates typically proceeds via a bimolecular nucleophilic substitution at the phosphorus atom (a BAc2-type mechanism). The hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic phosphorus center.

The kinetics of this reaction are significantly influenced by steric effects. An increase in the steric bulk of the substituents on the phosphorus atom hinders the approach of the nucleophile, leading to a decrease in the reaction rate. For instance, studies on a series of ethyl dialkylphosphinates have shown a significant decrease in the rate of alkaline hydrolysis as the size of the alkyl groups increases. researchgate.net Relative rate constants for the alkaline hydrolysis of ethyl diethylphosphinate, ethyl diisopropylphosphinate, and ethyl di-tert-butylphosphinate demonstrate this trend clearly. researchgate.net Specifically, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate. researchgate.net

Interactive Table: Relative Rates of Base-Catalyzed Hydrolysis of Ethyl Dialkylphosphinates

CompoundAlkyl GroupRelative Rate ConstantTemperature (°C)
Ethyl diethylphosphinateEthyl26070
Ethyl diisopropylphosphinateIsopropyl41120
Ethyl di-tert-butylphosphinatetert-Butyl0.08120

Data sourced from Cook et al. as cited in a review by Keglevich and colleagues. researchgate.net

This data underscores the profound impact of steric hindrance on the susceptibility of the phosphinate ester to nucleophilic attack.

Mechanisms of Carbon-Phosphorus Bond Formation Reactions

The synthesis of α-hydroxyphosphinates like this compound often involves the formation of a carbon-phosphorus bond. Key reactions for this purpose include the Pudovik and Abramov reactions.

The Pudovik reaction involves the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone, typically catalyzed by a base. The mechanism commences with the deprotonation of the phosphite by the base to form a more nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde (e.g., formaldehyde (B43269) for the synthesis of hydroxymethylphosphinates), leading to the formation of a C-P bond and an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final α-hydroxyphosphonate product. mdpi.comsemanticscholar.org

The Abramov reaction is a similar process that utilizes a trialkyl phosphite instead of a dialkyl phosphite. The reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the carbonyl carbon. This results in a zwitterionic intermediate, which then undergoes an intramolecular alkyl group transfer from an oxygen atom to the newly formed alkoxide, yielding the α-alkoxyphosphonate. For the synthesis of α-hydroxyphosphonates, a subsequent hydrolysis step is required. wikipedia.orgnih.gov

Intramolecular Rearrangements Involving Phosphinate Moieties

Phosphinate and related phosphonate (B1237965) moieties can undergo intramolecular rearrangements, with the phosphonate-phosphate rearrangement being a well-documented example. This rearrangement typically occurs under basic conditions and involves the migration of a phosphoryl group. researchgate.netrsc.org

In the context of α-hydroxyphosphonates, a base-catalyzed rearrangement to a phosphate (B84403) ester can occur. researchgate.netsemanticscholar.org This process, sometimes referred to as a researchgate.netrsc.org-phospha-Brook rearrangement, is driven by the formation of a more stable P-O bond at the expense of a P-C bond. The mechanism involves the deprotonation of the hydroxyl group to form an alkoxide. This is followed by the migration of the phosphinyl group from the carbon to the oxygen atom. The stereochemistry of this rearrangement has been shown to proceed with retention of configuration at the phosphorus center in certain cyclic systems. rsc.org For the reverse reaction, the phosphate-phosphonate rearrangement, the driving force is the formation of a more stable heteroatom-lithium bond compared to a carbon-lithium bond when strong lithium bases are used. nih.gov

Enzyme-Catalyzed Transformations of Hydroxymethylphosphonates and Related Systems

While specific enzymatic transformations of this compound are not extensively documented, studies on analogous hydroxymethylphosphonates and other phosphonates provide valuable insights into potential biocatalytic pathways. Phosphonates are known to act as stable mimics of phosphate esters and carboxylates, allowing them to function as potent enzyme inhibitors. nih.gov

Elucidation of Active Site Interactions and Substrate Specificity

Enzymes that metabolize phosphonates often have active sites tailored to recognize the specific geometry and charge distribution of the phosphonate group. The active sites frequently contain residues that can engage in hydrogen bonding and electrostatic interactions with the phosphonate moiety. nih.gov

For instance, in enzymes that catalyze the cleavage of C-P bonds, the active site may feature positively charged metal ions or amino acid residues that stabilize the developing negative charge on the α-carbon during the reaction. nih.gov The specificity of these enzymes is often high, with subtle changes in the substrate structure leading to significant decreases in catalytic activity.

Studies on phosphonoacetaldehyde (B103672) hydrolase, for example, have revealed a Schiff base mechanism involving a catalytic lysine (B10760008) residue in the active site. mdpi.com In other phosphonate-metabolizing enzymes, the recognition of the phosphonate group is achieved through a network of hydrogen bonds with active site residues. The precise arrangement of these residues dictates the substrate specificity of the enzyme. rsc.org The interaction between the enzyme and substrate can induce conformational changes in the enzyme's active site, a phenomenon known as induced fit, which optimizes the catalytic process. youtube.com

The substrate specificity of enzymes is a critical factor in their biological function. It is determined by the unique three-dimensional structure of the active site, which is composed of a specific arrangement of amino acid residues. youtube.com These residues create a distinct chemical environment that is complementary to the specific substrate. Enzymes can exhibit different types of specificity, including absolute specificity for a single substrate, group specificity for a particular functional group, linkage specificity for a certain type of chemical bond, and stereochemical specificity for a particular isomer. masterorganicchemistry.com

Role of Isotope Labeling and Substrate Analogues in Mechanistic Studies

Isotope labeling, particularly the substitution of atoms with their heavier isotopes (e.g., ¹⁸O for ¹⁶O, or ²H for ¹H), can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate. The magnitude of the KIE can provide crucial information about the rate-determining step of a reaction. For instance, a significant primary KIE observed upon substituting an atom directly involved in bond cleavage in the transition state confirms that this bond-breaking event is central to the slowest step of the reaction. While specific KIE studies on this compound are not extensively documented in publicly available literature, the principles from broader phosphinate and phosphonate hydrolysis studies can be applied. For example, in the hydrolysis of related phosphinate esters, an ¹⁸O label in the phosphoryl oxygen can help distinguish between a nucleophilic attack at the phosphorus center versus at the carbon of the leaving group.

Substrate analogues, which are molecules with structures similar to the actual substrate but with modifications at specific positions, are instrumental in probing the steric and electronic requirements of a reaction. By systematically altering the structure of this compound—for example, by replacing the hydroxymethyl group with other functional groups or by modifying the ethyl groups—researchers can assess the impact of these changes on the reaction rate and product distribution. This approach helps to map the active site of a catalyst or to understand the geometric constraints of the transition state.

The following table summarizes hypothetical data from such studies, illustrating how variations in isotopic labeling and substrate structure could influence reaction rates, thereby providing mechanistic insights.

Experiment Substrate/Condition Observed Rate Constant (k, s⁻¹) Kinetic Isotope Effect (k_light / k_heavy) Mechanistic Implication
1This compound (unlabeled)1.0 x 10⁻⁴-Baseline reaction rate.
2This compound (¹⁸O in P=O)9.8 x 10⁻⁵1.02Small normal KIE suggests some change in bonding to the phosphoryl oxygen in the transition state.
3This compound (²H in hydroxymethyl)9.9 x 10⁻⁵1.01Negligible KIE indicates the C-H bonds of the hydroxymethyl group are not broken in the rate-determining step.
4Analogue: Ethyl ethyl(methoxymethyl)phosphinate5.0 x 10⁻⁵-Slower rate suggests the hydroxyl group may be involved in catalysis or stabilization of the transition state.
5Analogue: Propyl ethyl(hydroxymethyl)phosphinate8.5 x 10⁻⁵-Slightly slower rate indicates minor steric hindrance from a larger alkyl group on the phosphorus.

Note: The data in this table is illustrative and intended to demonstrate the application of these techniques in mechanistic studies.

Characterization and Reactivity of Transient Intermediates

The transformations of this compound often proceed through short-lived transient intermediates that are not directly observable in the final product mixture. The identification and characterization of these species are paramount for a complete understanding of the reaction mechanism. Techniques such as spectroscopy under cryogenic conditions, flash photolysis, and computational modeling are employed to study these fleeting molecules.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable information on the energetics and structures of potential transient intermediates and transition states. These theoretical calculations can help to corroborate experimental findings and provide a detailed picture of the reaction energy profile.

Below is a table summarizing potential transient intermediates in the transformations of this compound and the methods used for their characterization.

Proposed Intermediate Reaction Type Characterization Method(s) Key Features and Reactivity
Pentacoordinate Phosphorus AdductHydrolysisCryogenic NMR, Computational Modeling (DFT)Trigonal bipyramidal geometry; axial and equatorial positions for ligands; can undergo pseudorotation; decomposes to form the hydrolysis products.
Phosphinoyl CationSolvolysis (under strongly acidic conditions)Trapping experiments, Mass SpectrometryHighly electrophilic phosphorus center; readily attacked by nucleophiles.
Metaphosphinate-like speciesElimination ReactionsIsotope labeling, Trapping experimentsHighly reactive, planar intermediate; analogous to metaphosphate; undergoes rapid addition of nucleophiles.

The study of these transient species provides a deeper understanding of the reaction landscape and allows for the rational design of reaction conditions to favor specific outcomes.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphinate Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. nih.govcwejournal.org The presence of the phosphorus-31 nucleus, which is 100% naturally abundant and has a spin of 1/2, makes ³¹P NMR a particularly powerful and direct tool for analysis. nih.govmdpi.com When combined with proton (¹H) and carbon-13 (¹³C) NMR, a complete and unambiguous assignment of the molecular structure can be achieved.

³¹P NMR spectroscopy provides highly sensitive and specific information about the chemical environment of the phosphorus atom. mdpi.com The chemical shift (δ) is indicative of the oxidation state and the nature of the substituents attached to the phosphorus center. For phosphinates, the chemical shifts typically appear in a distinct region of the spectrum. In Ethyl ethyl(hydroxymethyl)phosphinate, the phosphorus atom is bonded to an ethyl group, a hydroxymethyl group, an ethoxy group, and a doubly bonded oxygen atom. This specific environment would result in a characteristic chemical shift.

Spin-spin coupling between the phosphorus nucleus and adjacent protons (¹H) provides crucial connectivity data. In a proton-coupled ³¹P NMR spectrum, the signal would be split by the protons on the adjacent methylene (B1212753) carbons of the ethyl and hydroxymethyl groups, as well as the methylene protons of the ethoxy group. Conversely, in a proton-decoupled spectrum, a single sharp peak is typically observed, which simplifies analysis and aids in quantification. huji.ac.il One-bond P-H couplings are very large, often in the range of 600-700 Hz, while two- and three-bond couplings are significantly smaller. huji.ac.il

Table 1: Predicted ³¹P NMR Data for this compound
ParameterExpected Value/PatternInformation Provided
Chemical Shift (δ)~30 to 50 ppm (relative to 85% H₃PO₄)Confirms the phosphinate functional group and its substitution pattern.
Multiplicity (¹H-decoupled)SingletIndicates a single phosphorus environment.
Multiplicity (¹H-coupled)Complex multipletShows coupling to protons on adjacent C atoms (P-CH₂, P-CH₂OH, P-O-CH₂).
Coupling Constants (J)¹JPC, ²JPCH, ³JPOCHProvides through-bond connectivity information.

¹H and ¹³C NMR spectra provide comprehensive information about the organic framework of the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum would show distinct signals for each unique proton environment. The ethyl group directly attached to phosphorus would exhibit a complex multiplet for the methylene protons (P-CH₂) due to coupling with both the adjacent methyl protons and the phosphorus atom. The hydroxymethyl protons (P-CH₂OH) would likely appear as a doublet due to coupling with the phosphorus atom, which may be further split by the hydroxyl proton or appear broadened. The ethoxy group would show a quartet for the methylene protons (-O-CH₂) coupled to the methyl protons, and a triplet for the terminal methyl protons.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the carbon skeleton. A key feature is the presence of C-P coupling constants, which are invaluable for assigning carbons close to the phosphorus atom. The carbon of the hydroxymethyl group (P-CH₂OH) and the methylene carbon of the P-ethyl group (P-CH₂) would appear as doublets with large one-bond coupling constants (¹JPC). The carbons of the ethoxy group would also show coupling, albeit with smaller two-bond (²JPOC) and three-bond (³JPOCC) values.

Table 2: Predicted ¹H and ¹³C NMR Assignments for this compound
GroupAssignment¹H Chemical Shift (δ, ppm) & Multiplicity¹³C Chemical Shift (δ, ppm) & Multiplicity
P-CH₂CH₃P-CH₂ CH₃~1.5-2.0 (dq, ²JPH, ³JHH)~20-30 (d, ¹JPC)
P-CH₂CH₃ ~1.0-1.3 (dt, ³JPH, ³JHH)~5-10 (d, ²JPC)
P-CH₂OHP-CH₂ OH~3.5-4.0 (d, ²JPH)~55-65 (d, ¹JPC)
P-O-CH₂CH₃P-O-CH₂ CH₃~3.9-4.3 (dq, ³JPH, ³JHH)~60-70 (d, ²JPOC)
P-O-CH₂CH₃ ~1.2-1.5 (t, ³JHH)~15-20 (d, ³JPOCC)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₅H₁₃O₃P), the molecular weight is 152.12 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. Under MS/MS (tandem mass spectrometry) conditions, the parent ion is fragmented to produce daughter ions. The fragmentation pattern provides a fingerprint that helps to confirm the structure. Typical fragmentation pathways for phosphinates include cleavage of the P-C and P-O bonds. For this compound, expected fragmentation could involve the loss of:

The hydroxymethyl radical (•CH₂OH)

The ethyl radical (•CH₂CH₃)

An ethylene (B1197577) molecule (C₂H₄) from the ethoxy group

The entire ethoxy radical (•OCH₂CH₃)

Analyzing these fragments allows for the reconstruction of the original molecular structure. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. aip.orgaip.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. The most prominent would be the very strong P=O stretching vibration, typically found in the 1180-1280 cm⁻¹ region for phosphinates. The presence of the hydroxyl group (-OH) would give rise to a strong, broad absorption band in the 3200-3600 cm⁻¹ region. Other significant bands include C-H stretching vibrations (~2850-3000 cm⁻¹), P-O-C stretching (~1000-1050 cm⁻¹), and C-O stretching of the alcohol (~1030-1100 cm⁻¹). ijariie.comnist.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms. The P=O stretch is also Raman active. The P-C bond vibrations, which can be weak in the IR spectrum, often show stronger signals in the Raman spectrum, typically in the 650-800 cm⁻¹ range. irdg.org

Table 3: Key Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
O-H stretch (alcohol)3200-3600Strong, Broad
C-H stretch (alkyl)2850-3000Medium-Strong
P=O stretch1180-1280Very Strong
C-O stretch (alcohol)1030-1100Strong
P-O-C stretch (ester)1000-1050Strong
P-C stretch650-800Medium-Weak

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Simple alkylphosphinates, such as this compound, lack extensive chromophores (i.e., systems of conjugated double bonds). The P=O bond and C-C, C-H, C-O, and P-O single bonds have electronic transitions that occur in the far-UV region, typically below 200 nm. Therefore, the compound is not expected to show significant absorbance in the standard UV-Vis range (200-800 nm). This technique is generally not used for primary structural characterization of such compounds but can be useful for detecting impurities that do contain chromophores.

X-ray Diffraction (XRD) and Electron Diffraction for Crystalline State Analysis

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal of sufficient quality, single-crystal XRD analysis can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group.

For materials that are microcrystalline, Powder X-ray Diffraction (PXRD) can be used. While PXRD does not provide the same level of detail as single-crystal XRD, it yields a characteristic diffraction pattern that can serve as a fingerprint for identifying the compound in a solid mixture and confirming its crystalline phase. mdpi.commdpi.com Electron diffraction can serve a similar purpose, particularly for very small crystals or thin films. While specific crystallographic data for this compound is not widely available, the methodology is standard for the analysis of crystalline organophosphorus compounds. mdpi.com

Surface-Sensitive Spectroscopies: X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS)

Surface-sensitive spectroscopic techniques are indispensable for characterizing the elemental composition and electronic states of the outermost few nanometers of a material. For this compound, both X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) can provide detailed insights into its surface chemistry and bonding environments.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative spectroscopic technique that analyzes the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When a sample of this compound is irradiated with a beam of X-rays, core-level electrons are emitted. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is characteristic of the element and its chemical environment, providing a fingerprint of the atomic bonding.

A high-resolution XPS spectrum of this compound would be expected to show characteristic peaks for phosphorus (P 2p), oxygen (O 1s), and carbon (C 1s). Deconvolution of these high-resolution spectra would reveal the specific chemical states of each element within the molecule.

Phosphorus (P 2p) Spectrum: The P 2p spectrum is particularly informative for organophosphorus compounds. For this compound, the phosphorus atom is in a pentavalent state, bonded to one ethyl group, one hydroxymethyl group, one ethoxy group, and double-bonded to an oxygen atom. The P 2p peak would be expected to appear in the binding energy range typical for phosphinates. This peak can be resolved into two components, P 2p3/2 and P 2p1/2, due to spin-orbit coupling. thermofisher.com The binding energy for pentavalent phosphorus in a phosphate-like environment is typically observed around 133-134 eV. researchgate.net

Oxygen (O 1s) Spectrum: The O 1s spectrum would be composed of overlapping peaks corresponding to the different oxygen environments in the molecule: the phosphoryl oxygen (P=O), the ester oxygen (P-O-C), and the hydroxyl oxygen (C-O-H). The phosphoryl oxygen typically exhibits a binding energy around 531.6 eV. researchgate.net The ether-type oxygen in the ester group and the alcohol oxygen would have slightly higher binding energies, generally in the range of 532.8 eV to 533.7 eV. scispace.comsemanticscholar.org

Carbon (C 1s) Spectrum: The C 1s spectrum can be deconvoluted to identify the different carbon environments. The spectrum would show contributions from the aliphatic carbons of the ethyl groups (C-C, C-H), the carbon of the hydroxymethyl group (C-O), and the carbons of the ethoxy group (C-O-P). The binding energy for aliphatic carbon is typically used as a reference at 284.8 eV. thermofisher.com Carbons single-bonded to oxygen (C-O) are shifted to higher binding energies, typically in the range of 286-286.5 eV. researchgate.netresearchgate.net

The following table summarizes the expected binding energies for the different atomic environments in this compound.

ElementOrbitalFunctional GroupExpected Binding Energy (eV)
PhosphorusP 2pPhosphinate (P=O)133.0 - 134.0
OxygenO 1sPhosphoryl (P=O)~531.6
OxygenO 1sEster (P-O-C)532.8 - 533.7
OxygenO 1sHydroxyl (C-O-H)~532.8
CarbonC 1sAliphatic (C-C, C-H)~284.8
CarbonC 1sHydroxymethyl (C-OH)286.0 - 286.5
CarbonC 1sEthoxy (C-O-P)286.0 - 286.5

Note: The expected binding energies are based on typical values for similar functional groups and may vary depending on the specific chemical environment and instrument calibration.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is another photoemission technique that uses ultraviolet photons to probe the valence electronic structure of a material. wikipedia.org Unlike XPS, which provides information about core-level electrons, UPS probes the molecular orbitals involved in chemical bonding. psu.edu A UPS spectrum of this compound would reveal the energy levels of its highest occupied molecular orbitals (HOMO). This information is crucial for understanding the compound's reactivity, electronic properties, and potential for interaction with other molecules or surfaces. The spectrum would show a series of bands, each corresponding to the ionization from a specific molecular orbital. wikipedia.org The analysis of these bands, including their energies and intensities, can be compared with theoretical calculations from quantum chemistry to assign them to specific bonding, non-bonding, or anti-bonding molecular orbitals. wikipedia.org This provides a detailed picture of the electronic structure of the molecule.

In Situ Characterization Techniques for Reaction Monitoring

In situ characterization techniques are powerful tools for studying chemical reactions in real-time, providing insights into reaction mechanisms, kinetics, and the formation of intermediates. researchgate.net For reactions involving this compound, in situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly valuable technique.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy allows for the continuous monitoring of a reaction mixture without the need for sampling. mt.com An infrared probe is inserted directly into the reaction vessel, and spectra are collected at regular intervals. This provides a time-resolved profile of the changes in the concentrations of reactants, products, and any transient intermediates.

For example, in a hypothetical esterification reaction where this compound reacts with a carboxylic acid, in situ FTIR could be used to monitor the progress of the reaction. The disappearance of the characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the product could be tracked over time.

Key vibrational modes that could be monitored include:

O-H stretch of the hydroxymethyl group in this compound (around 3300-3500 cm⁻¹).

C=O stretch of the carboxylic acid reactant (around 1700-1725 cm⁻¹).

P=O stretch of the phosphinate group (around 1200-1250 cm⁻¹), which may shift upon reaction.

C=O stretch of the newly formed ester product (around 1735-1750 cm⁻¹).

C-O stretch of the ester product (around 1000-1300 cm⁻¹).

By plotting the absorbance of these characteristic peaks as a function of time, a reaction profile can be generated. This data can then be used to determine the reaction kinetics, identify the reaction endpoint, and optimize reaction conditions. youtube.com The real-time nature of in situ FTIR provides a wealth of information that may be missed with traditional offline analysis methods. youtube.com

The following table illustrates a hypothetical dataset that could be obtained from in situ FTIR monitoring of an esterification reaction involving this compound.

Reaction Time (minutes)Absorbance of O-H stretch (Reactant)Absorbance of C=O stretch (Reactant)Absorbance of C=O stretch (Product)
00.850.920.00
100.680.740.18
200.520.570.35
300.370.410.51
400.240.270.65
500.130.150.77
600.050.060.86

This data allows for a detailed understanding of the reaction progress, enabling precise control and optimization of the chemical process.

Theoretical and Computational Chemistry of Ethyl Ethyl Hydroxymethyl Phosphinate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comnih.govcc.ac.cn It is widely used to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and the energies of frontier molecular orbitals. nih.govresearchgate.net For molecules like Ethyl ethyl(hydroxymethyl)phosphinate, DFT provides a powerful tool to investigate its structure, stability, and electronic characteristics from first principles.

The first step in most computational studies is geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule such as this compound, this process is crucial for identifying its most stable three-dimensional structure. Conformational analysis involves exploring the different spatial arrangements (conformers) that arise from rotation around single bonds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netyoutube.comajchem-a.com A large band gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For analogous α-hydroxyphosphonates like Diethyl [hydroxy (phenyl) methyl] phosphonate (B1237965), DFT calculations have been employed to determine these parameters. researchgate.net A study using the B3LYP functional with a 6-31G(d,p) basis set found that the HOMO-LUMO energy gap for this related compound was 4.63 eV. researchgate.net This value provides an estimate for the electronic stability of this class of molecules. The distribution of electron density in the HOMO and LUMO also reveals the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Frontier Molecular Orbital Energies for an Analogous α-Hydroxyphosphonate

Parameter Value (eV)
EHOMO -6.01
ELUMO -1.38
Band Gap (ΔE) 4.63

Data derived from calculations on Diethyl [hydroxy (phenyl) methyl] phosphonate. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that align with the familiar concepts of Lewis structures, such as chemical bonds and lone pairs. wikipedia.orgwisc.edujuniperpublishers.com This approach provides a quantitative description of bonding interactions and electron delocalization within a molecule. juniperpublishers.comresearchgate.net

NBO analysis can elucidate the nature of the bonds in this compound, including their polarity and hybridization. Crucially, it quantifies stabilizing interactions that are not apparent from a simple Lewis structure. These include hyperconjugative interactions, which involve the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. For instance, electron donation from a C-H or C-C bonding orbital into an empty P-O antibonding orbital (σ*) can stabilize the molecule. The energy associated with these donor-acceptor interactions can be calculated, providing insight into the electronic factors that govern the molecule's preferred conformation and reactivity. wikipedia.orgwisc.edu

DFT is an indispensable tool for investigating the mechanisms of chemical reactions. researchgate.netnih.gov By mapping the potential energy surface, researchers can identify stable intermediates, locate transition state structures, and calculate the activation energies required for a reaction to proceed. nih.gov This information provides a detailed, step-by-step picture of how reactants are converted into products.

For organophosphorus compounds, DFT has been used to study various reaction mechanisms, such as tautomeric equilibria and condensation reactions. researchgate.net For a reaction involving this compound, computational chemists could model the approach of a reactant, calculate the energy changes along the reaction coordinate, and identify the highest energy point, which corresponds to the transition state. The geometry of the transition state reveals the specific atomic arrangement during the bond-breaking and bond-forming process. This level of detail is often inaccessible through experimental methods alone and is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Quantum Chemical Descriptors and Structure-Activity Relationships

Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that quantify its chemical properties and reactivity. These descriptors are often derived from the energies of the frontier molecular orbitals and are used to establish Quantitative Structure-Activity Relationships (QSAR).

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η = (I-A)/2): A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S = 1/η): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω = χ²/2η): A measure of a molecule's ability to act as an electrophile.

These descriptors have been calculated for related α-hydroxyphosphonates, providing a quantitative framework for understanding their reactivity. researchgate.net

Table 2: Global Quantum Chemical Descriptors for an Analogous α-Hydroxyphosphonate

Descriptor Symbol Value (eV)
Ionization Potential I 6.01
Electron Affinity A 1.38
Electronegativity χ 3.695
Chemical Hardness η 2.315
Electrophilicity Index ω 2.94

Data derived from calculations on Diethyl [hydroxy (phenyl) methyl] phosphonate. researchgate.net

Prediction of Chemical Reactivity and Selectivity Profiles

The theoretical tools and descriptors discussed above converge to enable the prediction of a molecule's chemical reactivity and selectivity. For this compound, this predictive power is invaluable.

Reactivity Sites: The distribution of the HOMO and LUMO across the molecule highlights the most probable sites for chemical attack. The HOMO is typically localized on atoms or bonds that are most willing to donate electrons (nucleophilic sites), while the LUMO is concentrated on sites that can accept electrons (electrophilic sites).

Reaction Selectivity: When multiple reaction pathways are possible, DFT calculations can determine the activation energy for each path. The path with the lowest activation barrier is kinetically favored, allowing for the prediction of the major product (regio- or stereoselectivity).

By integrating these computational approaches, a comprehensive profile of the chemical behavior of this compound can be developed, guiding its synthesis and application in various chemical contexts.

Integration of Computational Models with Experimental Data

The comprehensive understanding of a chemical compound's properties and behavior is significantly enhanced by combining theoretical calculations with empirical results. For this compound, while specific detailed research integrating computational and experimental data is not extensively available in public literature, the established methodologies for analogous organophosphorus compounds provide a clear framework for how such an integration would be approached. This synergy is crucial for validating computational models and for providing a deeper interpretation of experimental findings.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into molecular structure, electronic properties, and vibrational frequencies. acs.orgrsc.org Experimental techniques, on the other hand, provide real-world data on these same properties. The integration of these two domains allows for a powerful validation loop: theoretical models are refined based on experimental data, and experimental results are explained and predicted by robust computational models. mdpi.com

Validation of Molecular Structure

A primary step in studying any compound is the determination of its three-dimensional structure. Computationally, the geometry of this compound can be optimized to find its most stable conformation. This theoretical structure is defined by bond lengths, bond angles, and dihedral angles.

Experimentally, techniques like X-ray crystallography provide highly accurate measurements of these same parameters for a compound in its solid state. For molecules that are liquid at room temperature, like many phosphinates, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy offer valuable structural information.

The integration occurs when the computationally predicted geometric parameters are compared against the experimental values. A strong correlation between the two validates the accuracy of the computational model and the chosen level of theory. For instance, DFT calculations have been successfully used to determine the molecular geometries of various phosphonate and phosphinate compounds, showing good agreement with experimental data where available. acs.orgresearchgate.net

Table 1: Illustrative Comparison of Theoretical and Experimental Structural Parameters for a Representative Organophosphorus Compound

ParameterComputational Prediction (DFT B3LYP/6-31G*)Experimental Value (X-ray Crystallography)
P=O Bond Length1.48 Å1.47 Å
P-C Bond Length1.82 Å1.81 Å
P-O-C Angle119.5°119.2°

This table is a representative example for a similar organophosphorus compound to illustrate the methodology, as specific integrated data for this compound is not available.

Spectroscopic Analysis: A Combined Approach

Spectroscopy is a powerful tool for probing the chemical structure and bonding of molecules. The integration of computational and experimental spectroscopy is a cornerstone of modern chemical analysis.

Vibrational Spectroscopy (IR and Raman): Computational models can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. acs.org By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific vibrational mode (e.g., P=O stretching, C-H bending). This process is invaluable for interpreting complex spectra and identifying the functional groups present in a molecule. Studies on various phosphonates have demonstrated excellent agreement between DFT-calculated and experimentally measured vibrational frequencies. acs.org

Table 2: Example of Integrated Vibrational Frequency Data for a Phosphinate Functional Group

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
P=O Stretch12501245Strong, characteristic
P-C Stretch750748Medium
O-C Stretch10301025Strong

This table provides an illustrative example based on known data for similar compounds.

Understanding Chemical Reactivity

The synergy between computational and experimental approaches extends to understanding the chemical reactivity of this compound. Computational models can calculate properties such as molecular electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and reaction pathways. researchgate.net These theoretical descriptors help predict which parts of the molecule are electron-rich or electron-poor, and thus more likely to engage in reactions as nucleophiles or electrophiles.

Experimental studies on reaction kinetics and product analysis can then be used to test these theoretical predictions. For example, if computational models predict that the oxygen of the phosphinyl group is the most nucleophilic site, this can be verified by reacting the compound with various electrophiles and analyzing the resulting products. This integrated approach has been used to study the reaction mechanisms of many organophosphorus compounds. mdpi.com

Based on the provided search results, there is no specific information available for the chemical compound “this compound” that addresses the topics outlined in your request. The search results discuss related but structurally distinct compounds, such as Diethyl (hydroxymethyl)phosphonate, or general classes of compounds like phosphinates and phosphonates.

Therefore, it is not possible to generate a scientifically accurate article focusing solely on “this compound” for the specified research applications without resorting to speculation or incorrectly attributing findings from other compounds.

Research Applications and Broader Scientific Relevance of Ethyl Ethyl Hydroxymethyl Phosphinate

Contributions to Advanced Materials Science

Incorporation into Polymeric Materials as Flame Retardant Additives

Organic phosphinates, a class of compounds that includes Ethyl ethyl(hydroxymethyl)phosphinate, are recognized for their efficacy as non-halogenated flame retardants in a variety of polymeric materials. Their mechanism of action is often multifaceted, involving processes in both the gas phase and the condensed phase during combustion. In many polymers, phosphinates like aluminum diethyl phosphinate function primarily in the gas phase by releasing phosphinic acids upon thermal decomposition. These phosphorus-containing species can interfere with the radical chain reactions of combustion in the flame, effectively quenching it.

In the condensed phase, these compounds can promote the formation of a stable, insulating char layer on the surface of the polymer. This char acts as a physical barrier, limiting the release of flammable volatile compounds from the degrading polymer into the gas phase and reducing the transfer of heat from the flame to the material. The effectiveness of phosphinate-based flame retardants has been demonstrated in engineering plastics such as polyamides and polyesters, where they help these materials meet stringent fire safety standards without compromising their mechanical properties. For instance, derivatives of ethyl (diethoxymethyl)phosphinate have been synthesized and successfully incorporated into flexible polyurethane foams to enhance their flame retardancy, as measured by limiting oxygen index (LOI) and vertical burning tests.

The performance of these additives is influenced by their chemical structure, particularly the atoms linked to the central phosphorus atom. Research into various phosphinate derivatives aims to optimize their flame-retardant efficiency and compatibility with different polymer matrices.

Table 1: Performance of Ethyl (diethoxymethyl)phosphinate Derivatives in Flexible Polyurethane Foams (FPUFs)

Flame Retardant Additive Loading (wt%) Limiting Oxygen Index (LOI) (%) Vertical Burning Test Result
None 0 19.2 Failed
P-(diethoxymethyl)-N-phenylphosphonamidate (EDPPA) 10 22.5 Self-extinguished
P-(diethoxymethyl)-N-phenylphosphonamidate (EDPPA) 20 23.6 Self-extinguished
Methyl 3-((diethoxymethyl)(ethoxy)phosphoryl)propanoate (EDPMA) 20 22.8 Failed
Ethyl phenyl (diethoxymethyl)phosphonate (EDPPO) 20 21.5 Failed

This table is generated based on findings for structurally similar phosphinate derivatives as reported in the literature.

Surface Modification Agents for Enhanced Material Properties

The phosphinate functional group present in this compound offers potential for its use as a surface modification agent. The introduction of phosphorus-containing functionalities onto the surface of materials can significantly alter their physical and chemical properties, including hydrophilicity, biocompatibility, and adhesion. Surface modification is a critical strategy for tailoring the performance of biomaterials and industrial polymers without altering their bulk properties.

Phosphonic and phosphinic acid groups can be grafted onto surfaces to create strong bonds with substrates like metal oxides or to introduce specific functionalities. For example, modifying the surface of hydroxyapatite (B223615) nanoparticles with 2-carboxyethylphosphonic acid has been shown to improve the interfacial bonding with a poly(ethylene co-vinyl alcohol) matrix, leading to enhanced mechanical properties of the resulting nanocomposite. This improvement is attributed to the strong interaction between the phosphonic acid group and the nanoparticle surface, as well as the potential for the carboxyl group to interact with the polymer.

While direct studies on this compound for surface modification are not prevalent, the principles derived from related phosphonate (B1237965) chemistry are applicable. The phosphinate group can serve as an anchor to the material's surface, while the hydroxymethyl group provides a reactive site for further functionalization or for promoting interaction with polar matrices. This approach can be used to improve the dispersion of fillers in a polymer matrix, enhance biocompatibility for medical implants, or control the wetting behavior of a surface.

Ligands in the Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Phosphinate ligands are increasingly utilized in the construction of metal-organic frameworks (MOFs) and coordination polymers due to the robust and stable structures they form. Compared to the more commonly used carboxylate linkers, phosphinates often form stronger coordination bonds with high-valent metal centers, which can result in MOFs with enhanced thermal and hydrolytic stability. This stability is crucial for applications in aqueous environments or under harsh processing conditions.

The geometry of the phosphinate group, with its two oxygen atoms available for coordination and an additional organic group bonded directly to the phosphorus atom, offers a versatile tool for tuning the properties of the resulting framework. This "P-optional" group can be functionalized to introduce specific chemical properties into the pores of the MOF without participating in the coordination to the metal center. This allows for the rational design of MOFs with tailored functionalities for applications in gas storage, separation, and catalysis.

Researchers have demonstrated the concept of an "isoreticular continuum," showing that linkers with phosphinate and phosphonate groups can form isostructural MOFs, bridging the gap between these two important classes of materials. For instance, a novel ligand combining both phosphinate and phosphonate coordinating groups was used to prepare an iron-based MOF that was isoreticular to frameworks constructed from all-phosphinate or all-phosphonate linkers. This highlights the potential of using phosphinate-containing ligands like this compound to create new, stable, and functional porous materials.

Catalytic Applications in Chemical Transformations

Heterogeneous Catalysis Using Metal Phosphonate/Phosphinate Materials

Metal phosphonate and phosphinate materials are a class of inorganic-organic hybrid polymers that have garnered significant interest as heterogeneous catalysts. Their exceptional thermal and chemical stability, coupled with their structural diversity, makes them suitable for a wide range of catalytic applications. These materials can be designed with varying dimensionalities and porosities, allowing for the creation of active sites accessible to substrate molecules.

Zirconium phosphonates, for example, have been employed as efficient and reusable catalysts for the catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone without the need for an external hydrogen source. The catalytic activity is attributed to the presence of both Lewis and Brønsted acid sites within the material's framework. Similarly, cobalt-phosphonate networks have been shown to effectively catalyze the chemical fixation of CO2 into cyclic carbonates with high conversion and selectivity under mild, solvent-free conditions. The catalyst in this system can be recycled multiple times without a significant loss of activity.

The versatility of these materials stems from the ability to modify the organic R-group of the phosphonate or phosphinate ligand (R-PO3²⁻ or R2PO2⁻). This allows for the tuning of the catalyst's properties, such as hydrophobicity, and can influence the interaction of organic substrates with the catalytically active metal centers. The robust nature of the metal-phosphonate bond ensures the catalyst's integrity even under demanding reaction conditions, a key advantage of heterogeneous catalysis.

Role in Transition Metal-Catalyzed Reactions

Phosphorus-containing ligands are fundamental in the field of homogeneous catalysis, particularly in reactions catalyzed by transition metals. The electronic and steric properties of phosphine (B1218219) and related phosphinate or phosphonate ligands can be finely tuned to control the activity and selectivity of the metal catalyst. The phosphinate moiety in this compound can, in principle, act as a ligand for transition metal centers, influencing the outcome of catalytic transformations.

Transition metal complexes incorporating phosphorus ligands are widely used in cross-coupling reactions (such as Suzuki, Heck, and Sonogashira reactions), hydrogenations, and hydroformylations. The phosphorus atom's lone pair of electrons coordinates to the metal center, and the nature of the substituents on the phosphorus atom dictates the ligand's donor/acceptor properties. This, in turn, affects the electron density at the metal, influencing key steps in the catalytic cycle like oxidative addition and reductive elimination.

While direct catalytic applications of this compound as a ligand are not extensively documented, the broader class of phosphinates and related compounds is integral to catalyst design. For instance, phosphine ligands generated from hydrophosphination reactions are used to create metal complexes for homogeneous catalysis. The development of catalysts where phosphonate moieties are anchored to a support, which then coordinate with a metal like palladium or copper, demonstrates a bridge between homogeneous and heterogeneous catalysis, enabling efficient and recyclable systems for C-C coupling reactions.

Biochemical and Enzymatic Studies (Focus on Chemical Probes and Mechanistic Insights)

In the realm of biochemistry, phosphonates are well-regarded as non-hydrolyzable mimics of phosphate (B84403) esters, a characteristic that makes them invaluable tools for studying biological systems. They can act as competitive inhibitors or probes for enzymes that process phosphate-containing substrates, such as kinases, phosphatases, and polymerases. The P-C bond in phosphonates is resistant to enzymatic cleavage, unlike the P-O bond in phosphates, allowing them to bind to active sites and facilitate mechanistic studies without being turned over.

While distinct from phosphonates, the phosphinate group of this compound shares the stable P-C bond and can also serve as a structural mimic. This allows such compounds to be explored as chemical probes to investigate enzyme function and activity. Chemical probes are small molecules designed to selectively interact with a protein target, enabling the study of its biological role. For example, ethylphosphonate-based mimics of curcumin (B1669340) have been synthesized and evaluated for their biological activities, demonstrating how the phosphonate/phosphinate scaffold can be incorporated into bioactive molecules. Some of these mimics exhibited cytotoxic effects against cancer cell lines and were found to be potent inhibitors of the ubiquitin-activating enzyme E1, highlighting their potential as tools for cancer research.

Furthermore, the design of prodrugs often incorporates phosphonate or related functionalities to improve pharmacokinetic properties. For instance, esterifying the phosphonate group can neutralize its negative charge, facilitating passage across cell membranes. Once inside the cell, these esters can be cleaved by cellular enzymes to release the active phosphonate-containing drug. Similar strategies could be envisioned for phosphinate-containing compounds, using them as platforms to deliver specific functionalities into cells for mechanistic or therapeutic studies.

Exploration as Phosphate and Carboxylate Mimics in Biological Systems

A primary application of organophosphorus compounds in biological research is their use as structural mimics of natural phosphates and carboxylates. The tetrahedral geometry and potential for a negative charge at physiological pH allow phosphinates and the more broadly studied phosphonates to serve as effective isosteres for phosphate groups found in numerous biological substrates, cofactors, and signaling molecules. researchgate.netnih.gov

The key advantage of these mimics lies in the replacement of a labile P-O bond in a phosphate ester with a robust P-C bond, which is resistant to chemical and enzymatic hydrolysis. researchgate.net This stability makes them excellent tools for creating non-hydrolyzable substrate analogues that can act as competitive inhibitors for enzymes that process phosphate-containing substrates, such as kinases, phosphatases, and polymerases. researchgate.netnih.gov By binding to the active site without undergoing reaction, these mimics facilitate the study of enzyme-substrate interactions and can be used to isolate and crystallize enzyme-inhibitor complexes.

Furthermore, phosphinate and phosphonate monoesters have been investigated as mimics of carboxylates. researchgate.net The phosphinate group (-P(O)(O⁻)R) can adopt a similar charge and spatial arrangement to a carboxylate group (-C(O)O⁻), allowing it to interact with active site residues, like arginine or lysine (B10760008), that are designed to bind carboxylate substrates. researchgate.net This mimicry is crucial in the design of inhibitors for enzymes such as proteases and other carboxylate-binding proteins.

Table 1: Comparison of Functional Group Properties for Biological Mimicry
PropertyPhosphate Group (-OPO₃²⁻)Carboxylate Group (-CO₂⁻)Phosphinate Group (-RPO₂⁻)
GeometryTetrahedralTrigonal PlanarTetrahedral
Bond Angles~109.5°~120°~109.5°
Hybridization of Central Atomsp³sp²sp³
Hydrolytic StabilityLabile (P-O-C bond)Stable (C-C bond)Stable (P-C bond)
Typical pKapKa₂ ~ 6.8~ 4-5pKa₁ ~ 1-2

Chemical Design of Enzyme Inhibitors for Mechanistic Investigations

The tetrahedral nature of the phosphorus center in phosphinates makes them exceptional mimics of the transition states of various enzymatic reactions, particularly those involving hydrolysis of esters and amides. researchgate.netnih.gov During the enzymatic cleavage of a peptide bond, for instance, the planar carbonyl carbon is attacked by a nucleophile (like water) to form a transient, high-energy tetrahedral intermediate. nih.gov Phosphinate-containing molecules can be designed to resemble this tetrahedral intermediate, allowing them to bind to the enzyme's active site with extremely high affinity as transition-state analogue inhibitors. researchgate.netnih.gov

The design of such inhibitors is a powerful strategy for drug discovery and for probing the mechanisms of enzyme action. nih.gov By systematically modifying the structure of the phosphinate inhibitor and measuring its binding affinity (often expressed as the inhibition constant, Kᵢ, or the half-maximal inhibitory concentration, IC₅₀), researchers can map the structure-activity relationship and infer the specific interactions that stabilize the transition state.

Notable research in this area includes:

Pyruvate (B1213749) Dehydrogenase Complex: Acetylphosphinate was found to be a potent, reversible, tight-binding inhibitor (Kᵢ < 1 µM) of the pyruvate dehydrogenase (E1) component. nih.gov Its mechanism involves mimicking the substrate pyruvate and forming a stable analogue of the key catalytic intermediate, C2α-lactylthiamin diphosphate (B83284). nih.gov

Peptidoglycan Biosynthesis: A phosphinic acid dipeptide analogue was developed as the first effective inhibitor of the D-glutamic acid-adding enzyme (MurD), a critical enzyme in bacterial cell wall synthesis. ubc.ca With an IC₅₀ value of 0.68 µM, this compound acts as a potent inhibitor by mimicking the tetrahedral intermediate formed during the ligation reaction catalyzed by MurD. ubc.ca

Table 2: Examples of Phosphinate-Based Enzyme Inhibitors for Mechanistic Studies
Inhibitor ClassTarget EnzymeInhibition ValueMechanistic InsightReference
AcetylphosphinatePyruvate Dehydrogenase (E1)Kᵢ = 0.21 µM (E. coli)Acts as a tight-binding, reversible inhibitor by forming a stable mimic of a catalytic intermediate. nih.gov
Phosphinic Acid Dipeptide AnalogueD-glutamic acid-adding enzyme (MurD)IC₅₀ = 0.68 µMInhibits by acting as a transition-state analogue of the ligation reaction. ubc.ca

Use as Substrate Analogues for Elucidating Enzymatic Reaction Pathways

Beyond acting as simple inhibitors that block an active site, phosphinates and phosphonates can be used as sophisticated substrate analogues to dissect individual steps of an enzymatic reaction pathway. Because they are structurally similar to the natural substrate, they can be processed by the enzyme to a certain point in the catalytic cycle before stalling, thereby trapping a stable form of a reaction intermediate. nih.gov

This approach provides a "snapshot" of the enzyme in action, allowing for the detailed characterization of intermediate states that are normally too transient to observe. The investigation of the pyruvate dehydrogenase complex with acetylphosphinate provides a clear example. The inhibitor was not only shown to bind tightly but was demonstrated to form a covalent adduct with the thiamin diphosphate coenzyme in the active site. nih.gov The formation of this stable intermediate analogue was confirmed using circular dichroism spectroscopy, which detected a signal characteristic of the 1',4'-iminopyrimidine tautomeric form of the coenzyme—a key feature of the proposed catalytic mechanism. nih.gov

By using such substrate analogues, researchers can:

Confirm the identity of proposed reaction intermediates.

Elucidate the sequence of bond-making and bond-breaking events.

Study the conformational changes an enzyme undergoes during catalysis.

Validate the roles of specific active site residues in different steps of the reaction.

This strategy of using stable mimics to trap and study enzymatic intermediates has been fundamental to understanding the complex reaction pathways of many enzymes. nih.gov

Table 3: Use of Phosphinates/Phosphonates as Substrate Analogues in Mechanistic Studies
Analogue TypeEnzyme SystemIntermediate MimickedKey Finding/TechniqueReference
AcetylphosphinatePyruvate Dehydrogenase ComplexC2α-lactylthiamin diphosphateFormation of a stable adduct allowed for characterization of the intermediate's tautomeric form via circular dichroism. nih.gov
Phosphonate Peptide AnaloguesCarboxypeptidase ATetrahedral intermediate of peptide hydrolysisCorrelation between inhibitor Kᵢ and substrate Kₘ/kcat supported a transition state resembling the tetrahedral intermediate. nih.gov

Future Directions and Emerging Research Avenues in Ethyl Ethyl Hydroxymethyl Phosphinate Chemistry

Development of Highly Efficient and Selective Synthetic Methodologies

Future research will likely focus on overcoming the limitations of traditional synthetic routes to phosphinates, which often involve harsh reagents like phosphorus trichloride (B1173362) (PCl3). acs.orgresearchgate.netnih.govacs.org The development of novel synthetic pathways to Ethyl ethyl(hydroxymethyl)phosphinate is anticipated to move towards methodologies that offer higher efficiency and selectivity.

Key Research Thrusts:

Transition Metal-Catalyzed Cross-Coupling Reactions: Building upon the success of using transition metals to form phosphorus-carbon bonds in other organophosphorus compounds, researchers are expected to explore catalysts that can selectively introduce the ethyl and hydroxymethyl groups onto a phosphinate core. acs.org This could involve the use of palladium, nickel, or copper catalysts to couple appropriate precursors with high atom economy.

Radical-Based Additions: The hydrophosphinylation of alkenes and alkynes under radical conditions presents a promising avenue for the synthesis of H-phosphinates, which can be further functionalized. organic-chemistry.org Future work may adapt these methods for the controlled addition of an ethyl group to a suitable phosphinate precursor.

Asymmetric Synthesis: The phosphorus center in this compound is chiral. Consequently, the development of enantioselective synthetic methods will be a significant area of investigation. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry at the phosphorus atom, leading to the production of enantiomerically pure compounds for applications where stereochemistry is crucial.

Synthetic Method Potential Advantages Anticipated Challenges
Transition Metal-Catalyzed Cross-CouplingHigh selectivity, broad substrate scope, mild reaction conditions.Catalyst cost and sensitivity, optimization of reaction parameters.
Radical-Based AdditionsUse of readily available starting materials, tolerance of various functional groups.Control of regioselectivity, potential for side reactions.
Asymmetric SynthesisAccess to enantiomerically pure compounds, potential for specific biological or catalytic activity.Development of effective chiral catalysts or auxiliaries, separation of enantiomers.

In-Depth Mechanistic Studies for Novel Reactivity Patterns

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the development of new applications. The presence of a P-H bond, a hydroxyl group, and a stereogenic phosphorus center suggests a rich and complex chemical behavior.

Areas for Mechanistic Investigation:

Tautomeric Equilibria: Investigating the tautomeric equilibrium between the tetracoordinate phosphinate form and a potential tricoordinate phosphonous acid form will be essential to fully understand its reactivity profile.

Reactivity of the P-H Bond: The P-H bond in related H-phosphinates is known to participate in a variety of reactions, including additions to unsaturated systems and redox processes. organic-chemistry.org Detailed mechanistic studies, likely employing kinetic analysis and isotopic labeling, will elucidate the specific pathways involved in the reactions of this compound.

Role of the Hydroxymethyl Group: The hydroxymethyl moiety can act as a coordinating group for metal catalysts or as a handle for further functionalization. Mechanistic studies will aim to understand how this group influences the reactivity of the phosphinate core and enables novel transformations.

Exploration of Unconventional Applications in Materials and Catalysis

While phosphinates have found applications as flame retardants and in electroless plating, the unique structure of this compound opens the door to more specialized and unconventional uses. acs.orgresearchgate.netnih.govacs.org

Potential Application Areas:

Metal-Organic Frameworks (MOFs): The hydroxymethyl group and the phosphinate oxygen atoms could serve as coordination sites for metal ions, making this compound a potential linker for the synthesis of novel MOFs. acs.org These materials could exhibit interesting properties for gas storage, separation, or catalysis. acs.org

Homogeneous Catalysis: The ability of the phosphinate group to act as a ligand for transition metals suggests that this compound could be a precursor to novel homogeneous catalysts. The chirality at the phosphorus center could be exploited for asymmetric catalysis.

Functional Polymers: Incorporation of this compound into polymer backbones could impart unique properties such as flame retardancy, thermal stability, and metal-binding capabilities.

Application Area Key Structural Feature Potential Advantage
Metal-Organic Frameworks (MOFs)Hydroxymethyl and phosphinate groupsFormation of porous materials with tunable properties.
Homogeneous CatalysisChiral phosphorus center, coordinating abilityDevelopment of novel asymmetric catalysts.
Functional PolymersPhosphorus content, hydroxyl groupEnhanced flame retardancy, thermal stability, and functionality.

Advanced Integration of Computational and Experimental Research

The synergy between computational chemistry and experimental studies will be pivotal in accelerating the development of this compound chemistry.

Integrated Research Approaches:

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structures, spectroscopic properties, and reactivity of this compound and its derivatives. This can guide experimental efforts by identifying promising synthetic targets and reaction conditions.

Mechanism Elucidation: Computational modeling can provide detailed insights into reaction pathways and transition states, complementing experimental mechanistic studies. This can help in understanding the factors that control selectivity and reactivity.

Materials Design: Computational screening can be employed to predict the properties of materials derived from this compound, such as the pore size and gas adsorption characteristics of MOFs, thereby guiding the synthesis of materials with desired functionalities.

Pursuit of Sustainable and Environmentally Benign Synthetic Processes for Phosphinates

A major driving force in modern chemistry is the development of sustainable and environmentally friendly processes. rsc.org Research into the synthesis of this compound will be heavily influenced by the principles of green chemistry.

Green Chemistry Strategies:

Alternative Phosphorus Sources: Moving away from PCl3 towards safer and more sustainable phosphorus sources, such as hypophosphites or elemental phosphorus, is a key goal in organophosphorus chemistry. acs.orgresearchgate.netnih.govacs.org

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric amounts reduces waste and improves efficiency. The development of highly active and recyclable catalysts will be a priority.

Solvent-Free and Aqueous Synthesis: Exploring solvent-free reaction conditions or the use of water as a solvent can significantly reduce the environmental impact of synthetic processes. rsc.org Techniques such as microwave-assisted and ultrasound-assisted synthesis may also be employed to enhance reaction rates and reduce energy consumption. rsc.org

Green Chemistry Approach Benefit
Use of alternative phosphorus sourcesIncreased safety and sustainability.
Development of catalytic methodsReduced waste, improved atom economy.
Solvent-free or aqueous synthesisMinimized environmental impact, reduced use of volatile organic compounds.

Q & A

Q. What are the established synthetic routes for Ethyl ethyl(hydroxymethyl)phosphinate, and how do reaction conditions influence yield?

this compound is typically synthesized via phosphorylation or esterification reactions. For example, phosphinate esters can be prepared using column chromatography with ethyl acetate/hexane mixtures for purification, as demonstrated in phosphinate-related syntheses . Reaction parameters such as solvent polarity (e.g., ethyl acetate vs. n-hexane), temperature, and catalyst selection (e.g., LaCl₃·7H₂O) significantly impact yield and purity. TLC (thin-layer chromatography) with ethyl acetate:n-hexane (1:1) is a standard method to monitor reaction progress .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Key techniques include:

  • GC-MS : Identifies molecular fragments and confirms purity by comparing retention indices with standards. For phosphinates, derivatization may be required to enhance volatility .
  • NMR : ¹H and ³¹P NMR resolve structural features, such as the hydroxymethyl group and phosphinate moiety. Chemical shifts near δ 1.2–1.4 ppm (ethyl groups) and δ 20–30 ppm (³¹P) are typical .
  • Titration/UV-Vis : Quantifies active phosphinate groups via acid-base titration or complexometric methods, as outlined in phosphate analysis protocols .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Organophosphates, including phosphinates, require stringent safety measures:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and goggles due to potential irritant properties .
  • Store in airtight containers away from oxidizing agents. Toxicity data for related compounds (e.g., methyl dihydrogen phosphate) suggest LD₅₀ values should guide risk assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound across studies?

Contradictions often arise from variations in experimental conditions (e.g., solvent, pH). To address this:

  • Conduct controlled replicate studies with standardized conditions (e.g., fixed solvent ratios, temperature).
  • Use multivariate statistical analysis (e.g., ANOVA) to isolate variable impacts .
  • Cross-reference class-based data (e.g., organophosphate reactivity trends) to contextualize findings, as recommended in toxicological profiles .

Q. What strategies optimize enantioselective synthesis of this compound?

Asymmetric synthesis can be achieved via:

  • Enzymatic resolution : Fungi or lipases selectively catalyze enantiomer separation. For example, Candida antarctica lipase B has been used for similar phosphinates .
  • Chiral auxiliaries : Incorporate chiral ligands (e.g., BINOL) during phosphorylation to induce stereoselectivity . Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry.

Q. How do pH and solvent systems influence the stability and fragmentation pathways of this compound?

Stability studies should include:

  • pH-dependent kinetics : Use buffered solutions (pH 2–12) and track degradation via LC-MS. For example, hydroxyimino-phosphinyl compounds exhibit pH-sensitive fragmentation, forming intermediates detectable at λ = 210–260 nm .
  • Solvent polarity tests : Compare degradation rates in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents. Data can be modeled using Arrhenius equations to predict shelf-life .

Q. What computational methods support mechanistic studies of this compound in catalytic reactions?

  • DFT calculations : Model transition states and activation energies for phosphorylation steps. Software like Gaussian or ORCA can predict regioselectivity in esterification .
  • Molecular docking : Simulate enzyme-substrate interactions for biocatalytic applications (e.g., with esterases) .

Methodological Guidance

Q. How should researchers design experiments to assess the environmental impact of this compound?

  • Ecotoxicology assays : Use Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity .
  • Degradation studies : Apply OECD 301B guidelines to measure biodegradability under aerobic conditions .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Probit analysis : Calculate LD₅₀/LC₅₀ values using nonlinear regression models.
  • Hill slope models : Assess cooperative effects in enzyme inhibition assays .

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